N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide

Description

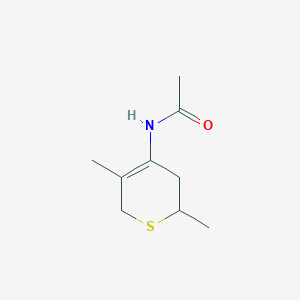

N-(2,5-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide is a sulfur-containing heterocyclic compound featuring a partially saturated thiopyran ring substituted with methyl groups at positions 2 and 5, and an acetamide moiety at position 2. The 3,6-dihydro-2H-thiopyran scaffold introduces conformational flexibility, while the acetamide group provides hydrogen-bonding capability.

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide |

InChI |

InChI=1S/C9H15NOS/c1-6-5-12-7(2)4-9(6)10-8(3)11/h7H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

CFTPXKRTDKSPGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=C(CS1)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-3,6-dihydro-2H-thiopyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-3,6-dihydro-2H-thiopyran-4-yl)acetamide involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially inhibiting or modulating their activity. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Thiadiazole-Based Acetamides (Methazolamide Metabolites)

Key Compounds :

Structural and Functional Differences :

- Ring System : The target compound’s thiopyran ring is a six-membered sulfur heterocycle, while MZA and MSH have five-membered thiadiazole rings. The thiopyran system offers greater conformational flexibility compared to the planar, aromatic thiadiazole.

- Hydrogen Bonding: Both compounds possess acetamide groups capable of acting as hydrogen bond donors/acceptors.

Metabolic Considerations :

Methazolamide metabolites like MSH undergo glutathione conjugation, suggesting that the target compound’s metabolism may differ due to its thiopyran ring’s stability and lack of reactive thiol groups .

Benzothiazole-Based Acetamides (EP3 348 550A1 Derivatives)

Key Compounds :

Structural and Functional Differences :

- Electron-Withdrawing Groups : The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability and electronegativity, whereas the target’s methyl groups are electron-donating.

- Pharmacological Potential: Benzothiazole acetamides are explored for kinase inhibition, while the target compound’s applications remain speculative without direct data .

Quinoxaline-Based Acetamides (IJAC 2017 Derivatives)

Key Compound :

- 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a): A quinoxaline derivative with pyrimidine and chlorophenyl substituents .

Structural and Functional Differences :

- The target compound lacks such extended conjugation.

- Polar Functional Groups: Compound 4a’s hydroxyl (-OH) and cyano (-CN) groups improve solubility and hydrogen-bonding capacity compared to the target’s nonpolar methyl substituents.

- Synthetic Yield : Compound 4a was synthesized in 90.2% yield, suggesting efficient routes for complex acetamides, which could inform the target’s synthesis optimization .

Data Table: Structural and Physicochemical Comparison

*Calculated using approximate formula weights.

Research Findings and Implications

- Hydrogen Bonding and Solubility: The target compound’s acetamide group enables hydrogen bonding, but its lack of polar substituents (e.g., -OH, -CN) likely reduces aqueous solubility compared to quinoxaline derivatives like 4a .

- Metabolic Stability : The thiopyran ring may offer greater stability than the thiadiazole ring in MSH, which undergoes rapid glutathione conjugation .

- Biological Interactions : Benzothiazole derivatives’ trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.